beta-Methylionone

Vue d'ensemble

Description

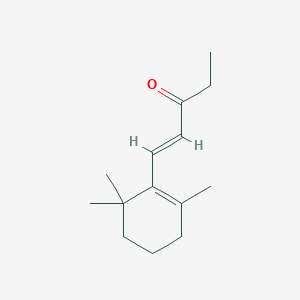

Beta-Methylionone: is a chemical compound with the molecular formula C14H22O . It is a derivative of ionone, which is a significant contributor to the aroma of roses and other flowers. This compound is widely used in the fragrance industry due to its pleasant floral scent. It is also known by its systematic name, (1E)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Methylionone can be synthesized through several methods. One common method involves the hydrochlorination of dimethyl butadiene to produce dimethyl butadiene hydroxide. This intermediate is then polymerized with isoprene to obtain methyl geranyl chloride. Methyl geranyl chloride reacts with urotropine to produce 6-methylcitral, which is then condensed with acetone in an alkaline medium and cyclized to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the microbial transformation of beta-ionone . Aspergillus niger JTS 191 is a microorganism capable of converting beta-ionone to this compound through oxidative pathways. This method is advantageous due to its efficiency and the ability to produce high yields of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Methylionone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.

Major Products:

Oxidation: Oxidation of this compound can lead to the formation of various oxo-derivatives.

Reduction: Reduction typically yields alcohol derivatives.

Substitution: Halogenation results in halogenated derivatives of this compound

Applications De Recherche Scientifique

Fragrance Industry

Usage in Perfumes and Cosmetics

- Beta-methylionone is primarily used as a fragrance component due to its appealing scent profile. It is often incorporated into perfumes, lotions, and other cosmetic products.

- According to the International Fragrance Association (IFRA), this compound is subject to specific usage limits across various product categories to ensure safety and efficacy .

Toxicological Assessments

- Studies have shown that this compound exhibits low toxicity levels. For instance, a safety assessment indicated that it is not genotoxic and has a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity .

- The compound has been evaluated for skin sensitization potential, with findings suggesting it is a weak sensitizer .

Food Flavoring

Flavor Enhancement

- This compound is utilized in the food industry as a flavoring agent. Its sweet floral notes can enhance various food products, particularly confectionery and baked goods.

- Research indicates that it can mask undesirable flavors and enhance overall taste profiles when used in conjunction with other flavor compounds .

Therapeutic Potential

Antioxidant Properties

- Emerging studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. Further research is needed to explore its efficacy in this area.

Potential Anti-Cancer Effects

- Some preliminary studies have indicated that ionones may exhibit anti-carcinogenic effects. However, comprehensive clinical trials are necessary to substantiate these claims and determine the mechanisms involved .

Data Tables

| Application Area | Specific Use |

|---|---|

| Fragrance Industry | Perfumes, cosmetics |

| Food Industry | Flavoring agent |

| Therapeutic Research | Potential antioxidant |

Case Studies

Case Study 1: Fragrance Formulation

A study conducted by RIFM assessed the safety of this compound in fragrance formulations. The results indicated that when used within recommended limits, it poses minimal risk to human health while providing desirable olfactory qualities .

Case Study 2: Flavor Masking

Research on flavor enhancement demonstrated that this compound effectively masked bitterness in chocolate products, significantly improving consumer acceptance during sensory evaluations .

Mécanisme D'action

The mechanism by which beta-Methylionone exerts its effects involves its interaction with olfactory receptors in the nasal epithelium. Upon binding to these receptors, it triggers a signal transduction pathway that leads to the perception of its characteristic floral scent. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .

Comparaison Avec Des Composés Similaires

- Alpha-Ionone

- Gamma-Ionone

- Beta-Ionone

Comparison: Beta-Methylionone is unique due to its specific methyl substitution on the ionone structure, which imparts a distinct floral aroma compared to its counterparts. Alpha-Ionone and Gamma-Ionone also contribute to floral scents but differ in their molecular structures and olfactory properties. Beta-Ionone, while similar, is primarily used in the synthesis of vitamin A and has a different scent profile .

Activité Biologique

Beta-Methylionone, a member of the ionone family, is a compound with significant biological activity and potential applications in various fields, including pharmacology, cosmetics, and food flavoring. This article explores its biological properties, including its metabolic pathways, toxicity profiles, and potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that includes a cyclohexene ring with a methyl group at the beta position. This structural configuration contributes to its distinct olfactory properties and biological activities.

1. Metabolism and Bioconversion

Research indicates that this compound undergoes various metabolic transformations in biological systems. A study involving Streptomyces strains demonstrated that beta-ionone can be bioconverted into hydroxylated derivatives, although the regioselectivity of this transformation is challenging. The strains tested showed varying capacities for hydroxylation at different positions on the ionone ring, with significant activity noted for certain Streptomyces species .

| Streptomyces Strain | Hydroxylation Activity |

|---|---|

| S. griseus ATCC 13273 | High |

| S. hygroscopicus Lu 1537 | Moderate |

| S. fradiae Tü 27 | Low |

2. Toxicity Profile

The safety assessment of this compound has revealed important findings regarding its toxicity. Studies have shown that it is not mutagenic under standard Ames test conditions but can induce chromosomal aberrations at higher concentrations . The no-observed-adverse-effect level (NOAEL) for repeated dose toxicity was determined to be 30 mg/kg/day based on liver and kidney weight changes in animal studies .

- Acute Toxicity : The median lethal dose (LD50) ranges from 2000 to 10000 mg/kg body weight.

- Chronic Toxicity : Observations included increased organ weights and potential skin irritation.

3. Pharmacological Potential

This compound exhibits various pharmacological activities, including:

- Antimicrobial Activity : Some studies have indicated that ionones can exhibit antimicrobial properties, making them candidates for use in food preservation and as therapeutic agents.

- Antioxidant Properties : The compound has been studied for its potential antioxidant effects, which may contribute to cellular protection against oxidative stress.

Case Studies

Several case studies highlight the biological activity of this compound:

- A study on the cytotoxic effects of marine cone snail venom demonstrated that compounds similar to methyl ionones could induce oxidative stress in cancer cells, suggesting a potential pathway for therapeutic applications .

- Another investigation into the fragrance industry's safety assessments found that while this compound is generally safe for use in cosmetics, monitoring for allergic reactions is recommended due to its irritant properties .

Propriétés

IUPAC Name |

1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWNGLDCJDIIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051643 | |

| Record name | 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-43-5 | |

| Record name | β-Iraldeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.